![molecular formula C20H25ClN4OS B12631752 N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and an ethylpyrrolidinylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ring . This is followed by the introduction of the thieno group through a cyclocondensation reaction. The final steps involve the addition of the ethylpyrrolidinylmethyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) under controlled temperature and pressure conditions . Catalysts such as Amberlyst-70 may be used to facilitate certain reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and thieno groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOCH3, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]thiourea
- N-[(1-ethylpyrrolidin-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
What sets N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride apart from similar compounds is its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structure allows for a wide range of chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C20H25ClN4OS |
|---|---|
Molekulargewicht |
405.0 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24N4OS.ClH/c1-3-23-11-7-10-16(23)13-21-19(25)18-12-17-14(2)22-24(20(17)26-18)15-8-5-4-6-9-15;/h4-6,8-9,12,16H,3,7,10-11,13H2,1-2H3,(H,21,25);1H |
InChI-Schlüssel |
IYXXHWDMHHYENW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



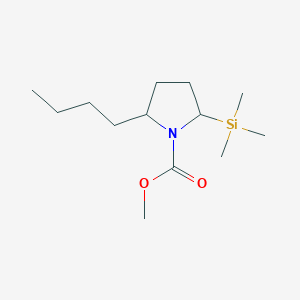
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12631698.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
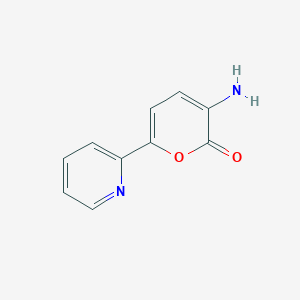
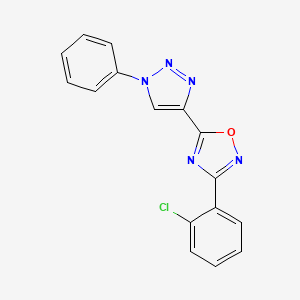
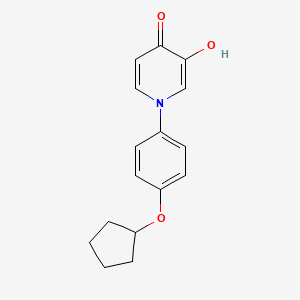
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
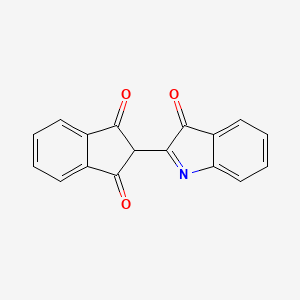


![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)
